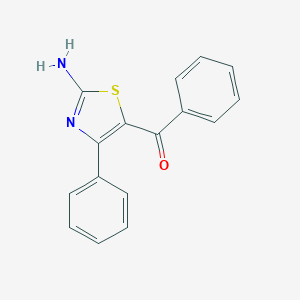

(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone

説明

The compound (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone is a thiazole derivative, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. While the provided papers do not directly discuss this specific compound, they do provide insights into similar thiazole derivatives and their potential biological activities, which can be extrapolated to hypothesize about the properties and uses of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone.

Synthesis Analysis

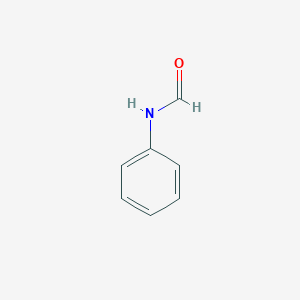

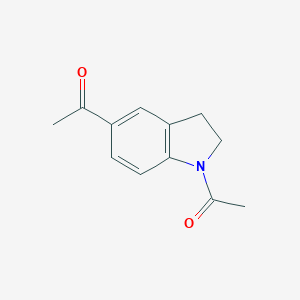

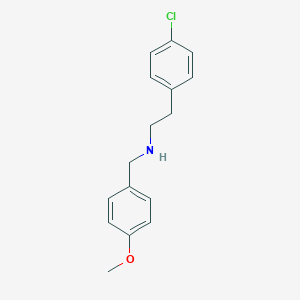

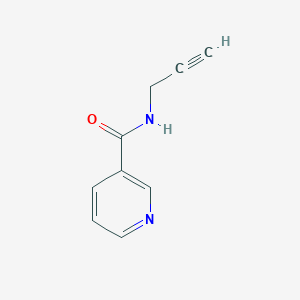

The synthesis of thiazole derivatives often involves the condensation of appropriate precursors, such as ketones or aldehydes with thioamides or amino derivatives. For example, the synthesis of related compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone involves the use of UV, IR, NMR, and mass spectrometry for characterization . Similarly, the synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones through photoinduced intramolecular rearrangement demonstrates the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and density functional theory (DFT) calculations. For instance, Schiff base derivatives of related thiazole compounds have been characterized by single-crystal X-ray diffraction and DFT calculations . These techniques help in understanding the geometry, bonding features, and electronic properties of the molecules.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including condensation, cyclization, and rearrangement. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the thiazole ring. For example, the photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones to form (2-aminophenyl)(naphthalen-2-yl)methanones showcases the reactivity under UV light irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, can be deduced from their molecular structure and substituents. The presence of amino groups and phenyl rings may affect the compound's polarity, solubility in organic solvents, and potential for forming hydrogen bonds. The HOMO-LUMO energy gap obtained from DFT calculations can provide insights into the compound's stability and reactivity . Additionally, molecular docking studies can predict the biological activity and interactions with biological targets .

科学的研究の応用

Antibacterial Activity: A study by Shahana and Yardily (2020) synthesized novel compounds closely related to "(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone" and investigated their antibacterial activity through molecular docking studies. The study aids in understanding the antibacterial potential of these compounds (Shahana & Yardily, 2020).

Antiviral Activity: Another study by FathimaShahana and Yardily (2020) focused on a similar compound and carried out molecular docking to understand its antiviral activity. This study helps in evaluating the pharmacokinetic behavior and hydrogen bonding interaction of the compound, suggesting potential applications in antiviral therapy (FathimaShahana & Yardily, 2020).

Cancer Inhibitory Activity: Kulkarni et al. (2022) reported the synthesis of a series of compounds related to "(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone", demonstrating inhibition of cancer cell proliferation in lung and breast cancer models. These findings highlight the potential use of these compounds in cancer therapy (Kulkarni et al., 2022).

Bioreduction and Optical Purity: Research by Roy et al. (2001) explored the asymmetric bioreduction of a bulky ketone similar to "(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone", achieving high yield and optical purity. This study demonstrates the potential for producing optically pure compounds for various applications (Roy et al., 2001).

Crystal and Molecular Structures: Kubicki et al. (2012) investigated the crystal and molecular structures of 2-aminothiophene derivatives, which are structurally related. This study provides insights into the molecular conformation and intermolecular interactions of such compounds (Kubicki et al., 2012).

特性

IUPAC Name |

(2-amino-4-phenyl-1,3-thiazol-5-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS/c17-16-18-13(11-7-3-1-4-8-11)15(20-16)14(19)12-9-5-2-6-10-12/h1-10H,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJFTFVMQOCWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354482 | |

| Record name | (2-Amino-4-phenyl-1,3-thiazol-5-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone | |

CAS RN |

17279-56-0 | |

| Record name | (2-Amino-4-phenyl-1,3-thiazol-5-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)

![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)